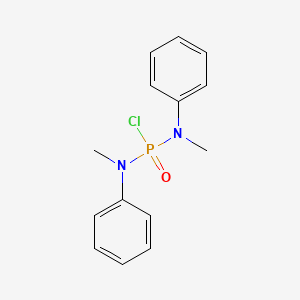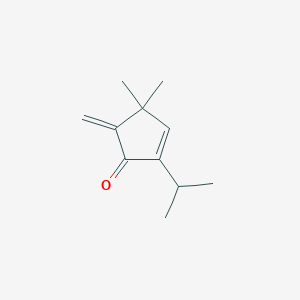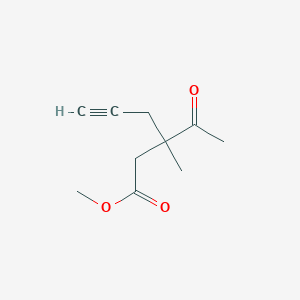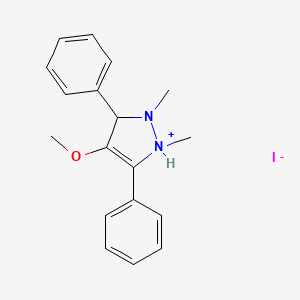![molecular formula C8H6O2 B14603500 Bicyclo[3.2.1]octa-3,6-diene-2,8-dione CAS No. 61111-01-1](/img/structure/B14603500.png)
Bicyclo[3.2.1]octa-3,6-diene-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.2.1]octa-3,6-diene-2,8-dione: is a unique organic compound characterized by its bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research. The structure consists of two fused rings, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.2.1]octa-3,6-diene-2,8-dione can be achieved through the thermal rearrangement of Bicyclo[4.2.0]octa-4,7-diene-2,3-dione. This reaction typically occurs at around 150°C, resulting in the formation of this compound . Further heating to 200°C leads to decarbonylation, producing tropone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves controlled thermal rearrangement processes. The scalability of these methods depends on the availability of precursor compounds and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.1]octa-3,6-diene-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Bicyclo[3.2.1]octa-3,6-diene-2,8-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. The bicyclic framework is similar to structures found in certain bioactive natural products, making it a valuable scaffold for drug discovery .
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Bicyclo[3.2.1]octa-3,6-diene-2,8-dione exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For instance, in oxidation reactions, the compound’s double bonds and carbonyl groups play a crucial role in the formation of oxidation products .
Comparison with Similar Compounds
Bicyclo[3.2.1]octa-2,6-diene: This compound shares a similar bicyclic structure but differs in the position of double bonds and functional groups.
2-Azabicyclo[3.2.1]octane: This nitrogen-containing derivative exhibits different reactivity and applications due to the presence of a nitrogen atom in the ring.
Bicyclo[3.2.1]octane: A saturated version of the compound, lacking double bonds, which affects its chemical behavior and reactivity.
Uniqueness: Bicyclo[32
Properties
CAS No. |
61111-01-1 |
|---|---|
Molecular Formula |
C8H6O2 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
bicyclo[3.2.1]octa-3,6-diene-2,8-dione |
InChI |
InChI=1S/C8H6O2/c9-7-4-2-5-1-3-6(7)8(5)10/h1-6H |
InChI Key |
CMPGKQMNONNQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=O)C=CC1C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)
![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)



![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)



